molecular formula C34H23K2N9O13S3 B14414617 2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt CAS No. 84878-17-1

2,7-Naphthalenedisulfonic acid, 4-amino-6-((4-(((4-((2,4-dihydroxyphenyl)azo)phenyl)amino)sulfonyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)-, potassium salt

Cat. No.: B14414617
CAS No.: 84878-17-1
M. Wt: 940.0 g/mol
InChI Key: JZZGLPWSAHWUNU-UHFFFAOYSA-L
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Description

2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) is a complex organic compound known for its vibrant color properties. This compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. Azo dyes are widely used in various industries, including textiles, food, and cosmetics, due to their bright and diverse color range.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of aromatic amines, followed by coupling with other aromatic compounds to form the azo linkage. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency, yield, and purity. Industrial methods may also involve additional purification steps, such as crystallization or chromatography, to remove impurities and achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions vary based on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction typically produces aromatic amines.

Scientific Research Applications

2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.

    Biology: Employed in staining techniques for microscopy to visualize cellular structures.

    Medicine: Investigated for potential therapeutic applications, such as targeting specific biological pathways.

    Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets through its azo groups and aromatic rings. The compound can form stable complexes with metal ions, which can influence its color properties and reactivity. Additionally, the presence of sulfonic acid groups enhances its solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

    C.I. Direct Green 6: A similar compound with comparable dyeing properties.

    C.I. Direct Black 19: Another azo dye with similar structural features but different color properties.

    4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt: Shares structural similarities but differs in its specific applications and properties.

Uniqueness

2,7-Naphthalenedisulfonic acid, 4-amino-6-[2-[4-[[[4-[2-(2,4-dihydroxyphenyl)diazenyl]phenyl]amino]sulfonyl]phenyl]diazenyl]-5-hydroxy-3-[2-(4-nitrophenyl)diazenyl]- (potassium salt) is unique due to its specific combination of functional groups, which confer distinct color properties and reactivity. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in various industrial and research applications.

Properties

CAS No.

84878-17-1

Molecular Formula

C34H23K2N9O13S3

Molecular Weight

940.0 g/mol

IUPAC Name

dipotassium;5-amino-3-[[4-[[4-[(2,4-dihydroxyphenyl)diazenyl]phenyl]sulfamoyl]phenyl]diazenyl]-4-hydroxy-6-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C34H25N9O13S3.2K/c35-31-30-18(15-28(58(51,52)53)32(31)40-37-20-5-9-23(10-6-20)43(47)48)16-29(59(54,55)56)33(34(30)46)41-38-21-7-12-25(13-8-21)57(49,50)42-22-3-1-19(2-4-22)36-39-26-14-11-24(44)17-27(26)45;;/h1-17,42,44-46H,35H2,(H,51,52,53)(H,54,55,56);;/q;2*+1/p-2

InChI Key

JZZGLPWSAHWUNU-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)[N+](=O)[O-])N)O)N=NC6=C(C=C(C=C6)O)O.[K+].[K+]

Origin of Product

United States

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